molecular formula C9H6FNO B12344710 2(1H)-Quinolinone, 3-fluoro-

2(1H)-Quinolinone, 3-fluoro-

Cat. No.: B12344710
M. Wt: 163.15 g/mol
InChI Key: WDMXZKSZVBLDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoroquinolin-2(1H)-one: is an organic compound belonging to the quinoline family It is characterized by a fluorine atom at the third position and a keto group at the second position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroquinolin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzoyl fluoride with suitable reagents under controlled conditions. Another method includes the fluorination of quinolin-2(1H)-one using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

Industrial Production Methods: Industrial production of 3-Fluoroquinolin-2(1H)-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 3-fluoroquinolin-2-ol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Quinoline-2,3-dione derivatives.

    Reduction: 3-Fluoroquinolin-2-ol.

    Substitution: Various substituted quinolin-2(1H)-one derivatives.

Scientific Research Applications

Chemistry: 3-Fluoroquinolin-2(1H)-one is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, 3-Fluoroquinolin-2(1H)-one is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, leading to the modulation of biological pathways.

Medicine: The compound is investigated for its potential therapeutic properties. It has shown promise in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, 3-Fluoroquinolin-2(1H)-one is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable for the development of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Fluoroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. For example, it may inhibit the activity of certain kinases, resulting in the modulation of cell signaling pathways involved in disease progression.

Comparison with Similar Compounds

    3-Chloroquinolin-2(1H)-one: Similar structure with a chlorine atom instead of fluorine.

    3-Bromoquinolin-2(1H)-one: Contains a bromine atom at the third position.

    3-Iodoquinolin-2(1H)-one: Features an iodine atom at the third position.

Comparison: 3-Fluoroquinolin-2(1H)-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

IUPAC Name

3-fluoro-4aH-quinolin-2-one

InChI

InChI=1S/C9H6FNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-6H

InChI Key

WDMXZKSZVBLDQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C=C(C(=O)N=C2C=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.